molecular formula C12H18N4O2S2 B6458591 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine CAS No. 2549021-82-9

4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B6458591
CAS No.: 2549021-82-9
M. Wt: 314.4 g/mol
InChI Key: BRWKNPCCNXJZDT-UHFFFAOYSA-N
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Description

4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a chemical compound offered for non-human research purposes. This product is intended for use by qualified scientists in laboratory settings only. It is strictly classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Compounds within this chemical class, which feature a piperazinyl-pyrimidine core, are of significant interest in medicinal chemistry and drug discovery research . Specifically, similar pyrimidine derivatives have been investigated for their potential to modulate key biological pathways . For instance, related structures have been studied for their activity against targets like TOR kinases, which are pivotal in cell growth and proliferation, pointing to their value in oncology research . The structural motifs present in this molecule—including the cyclopropanesulfonyl group and the methylsulfanyl-substituted pyrimidine—make it a valuable intermediate or tool compound for exploring structure-activity relationships (SAR), synthesizing novel analogs, and conducting biochemical screening. Researchers can utilize this compound to further the understanding of disease mechanisms and identify potential new treatments.

Properties

IUPAC Name

4-(4-cyclopropylsulfonylpiperazin-1-yl)-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S2/c1-19-12-13-5-4-11(14-12)15-6-8-16(9-7-15)20(17,18)10-2-3-10/h4-5,10H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWKNPCCNXJZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

4-(Cyclopropanesulfonyl)piperazine

The sulfonylation of piperazine requires careful stoichiometric control to prevent disubstitution. Patent data reveals that sulfonyl chlorides react selectively with primary amines under mild conditions. For example, analogous compounds in JP2009534410A employ sulfonyl chlorides and piperazine derivatives in dichloromethane (DCM) with triethylamine as a base. Applied to this target, the reaction likely proceeds as:

Piperazine+Cyclopropanesulfonyl chlorideEt3N, DCM4-(Cyclopropanesulfonyl)piperazine+HCl\text{Piperazine} + \text{Cyclopropanesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-(Cyclopropanesulfonyl)piperazine} + \text{HCl}

Key parameters include a 1:1 molar ratio of piperazine to sulfonyl chloride and temperatures below 25°C to minimize side reactions.

2-(Methylsulfanyl)pyrimidine Derivatives

The pyrimidine core is typically functionalized at the 2- and 4-positions. A common route involves nucleophilic substitution of 4-chloro-2-(methylsulfanyl)pyrimidine. The methylsulfanyl group is introduced via reaction of 2-chloropyrimidine with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 60–80°C. This step demands anhydrous conditions to prevent oxidation of the thioether group.

Coupling Strategies and Reaction Optimization

Nucleophilic Aromatic Substitution

The final assembly couples 4-(cyclopropanesulfonyl)piperazine with 4-chloro-2-(methylsulfanyl)pyrimidine. This reaction follows an SNAr mechanism, facilitated by electron-withdrawing groups on the pyrimidine ring. Patent examples demonstrate similar couplings using polar aprotic solvents (e.g., DMF or DMSO) and bases like potassium carbonate (K2_2CO3_3) at 80–100°C. A representative protocol is:

4-Chloro-2-(methylsulfanyl)pyrimidine+4-(Cyclopropanesulfonyl)piperazineK2CO3,DMFTarget Compound+KCl\text{4-Chloro-2-(methylsulfanyl)pyrimidine} + \text{4-(Cyclopropanesulfonyl)piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{KCl}

Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures completion, typically within 12–24 hours.

Alternative Coupling Methods

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) offers an alternative for challenging substitutions. However, this approach is less common due to the pyrimidine’s inherent reactivity and the cost of catalysts.

Purification and Characterization

Crude products are purified via silica gel chromatography, using gradients of ethyl acetate in hexanes (30–60%). Final characterization employs:

  • Nuclear Magnetic Resonance (NMR) : Distinct signals for the cyclopropane (δ 0.94–1.07 ppm), piperazine (δ 2.52–2.60 ppm), and pyrimidine (δ 6.50–8.20 ppm) confirm structure.

  • Mass Spectrometry (MS) : A molecular ion peak at m/z 314.4 aligns with the compound’s molecular weight .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring or the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its efficacy in treating diseases such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine depends on its specific target. It may interact with enzymes or receptors, inhibiting or activating their function. For example, if it targets a kinase enzyme, it may inhibit its activity by binding to the active site, thereby blocking the phosphorylation of substrates.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their structural/functional differences:

Compound Name Core Structure Substituents Key Properties/Applications Reference
4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine Pyrimidine + piperazine - 2-(methylsulfanyl)
- 4-(cyclopropanesulfonyl)piperazine
Unknown (structural focus) -
Methyl 4-(4-(2-(4-(Methylthio)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C5) Quinoline + piperazine - 4-(methylthio)phenyl on quinoline
- Piperazine linked to benzoate ester
Anticancer potential (hypothesized)
2-(4-(4-Chlorobenzenesulfonyl)piperazin-1-yl)pyrimidine Pyrimidine + piperazine - 4-chlorobenzenesulfonyl CFTR corrector (enhances CFTR function)
4-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine (5a) Pyrimidine + piperazine - 4-methoxyphenyl
- 6-(thiophen-2-yl)
Antimicrobial activity
2-(4-(3-((4-Fluorophenyl)thio)propyl)piperazin-1-yl)pyrimidine (21) Pyrimidine + piperazine - 3-((4-fluorophenyl)thio)propyl Antiparkinsonian activity (preclinical)
4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine Pyrimidine + piperazine - 4-methoxyphenylsulfonyl
- 2-methyl, 6-propoxy
Unspecified biological activity

Physicochemical Properties

  • Solubility : The cyclopropanesulfonyl group in the target compound likely improves water solubility compared to aryl-sulfonyl analogues (e.g., 4-chlorobenzenesulfonyl in ).

Research Findings and Key Insights

  • Methylsulfanyl vs. Thiophene: The methylsulfanyl group in the target compound offers electron-withdrawing effects, contrasting with the electron-rich thiophene in 5a, which may alter reactivity .
  • Therapeutic Potential: While the target compound’s biological data are unspecified, structural parallels to CFTR correctors () and antiparkinsonian agents () suggest possible applications in cystic fibrosis or neurodegenerative diseases.

Biological Activity

4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine, commonly referenced by its chemical structure and CAS number 2741921-57-1, is a compound of significant interest in pharmacological research. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications based on diverse scientific literature.

The molecular formula of the compound is C12H18N4O3SC_{12}H_{18}N_{4}O_{3}S with a molecular weight of 298.36 g/mol. The compound features a pyrimidine core substituted with a cyclopropanesulfonyl piperazine and a methylsulfanyl group, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC12H18N4O3SC_{12}H_{18}N_{4}O_{3}S
Molecular Weight298.36 g/mol
CAS Number2741921-57-1

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. A common method includes the cyclization of piperazine derivatives with sulfonium salts, which introduces the cyclopropanesulfonyl group into the piperazine structure. The reaction conditions often require controlled temperatures and specific solvents to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate several biological pathways, including those involved in cancer cell proliferation and apoptosis.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines. For instance, in vitro assays have demonstrated its effects on cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). However, results indicate that while some derivatives exhibit cytotoxicity, the specific compound in focus may require further optimization to enhance its efficacy against these cancer types .

Protein Kinase Inhibition

The compound has also been investigated for its ability to inhibit specific protein kinases, notably Bcr-Abl and CDK2/cyclin E. These kinases are critical in the regulation of cell cycle and proliferation in cancer cells. Preliminary results suggest that modifications to the compound's structure may be necessary to improve its inhibitory effects on these targets .

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of various sulfonamide derivatives related to this compound on human cancer cell lines. The findings revealed that while some derivatives showed promising activity, the specific compound did not exhibit significant inhibition at tested concentrations .

Study 2: Kinase Inhibition Analysis

Another research effort focused on evaluating the inhibition profile of this compound against kinases associated with leukemia. The results indicated a lack of effective inhibition, suggesting that structural modifications could enhance binding affinity and selectivity towards these targets .

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine?

  • Methodological Answer : The synthesis involves two primary steps:
  • Sulfonylation of Piperazine : React piperazine with cyclopropanesulfonyl chloride in a base (e.g., pyridine or DIPEA) using dichloromethane (DCM) as the solvent at 0–25°C for 12–24 hours .
  • Coupling with Pyrimidine : Attach the sulfonylated piperazine to 2-(methylsulfanyl)pyrimidine via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours, with catalytic bases (e.g., K₂CO₃) .
    Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting solvent polarity and reaction time .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions and confirm the absence of unreacted intermediates. Compare chemical shifts with computational predictions (e.g., ChemDraw) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational chemistry methods improve the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for derivatization .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes, receptors) to prioritize derivatives with favorable binding affinities. Software like AutoDock Vina or Schrödinger Suite can model ligand-protein interactions .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., sulfonyl groups, pyrimidine substituents) and correlate changes with bioactivity data .

Q. How can researchers resolve contradictions in bioactivity data across studies involving similar piperazine-sulfonyl pyrimidines?

  • Methodological Answer :
  • Standardize Assay Conditions : Ensure consistent cell lines, incubation times, and compound concentrations. For example, discrepancies in IC₅₀ values may arise from variations in ATP levels in kinase assays .
  • Purity Reassessment : Re-analyze disputed compounds via HPLC and HRMS to rule out impurities or degradation products .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers. Cross-reference with crystallographic data (e.g., X-ray structures) to confirm binding modes .

Q. What experimental strategies optimize reaction yields and selectivity in multi-step syntheses?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent, catalyst loading). For example, a 2³ factorial design can optimize sulfonylation yield by testing pyridine vs. DIPEA, DCM vs. THF, and 0°C vs. 25°C .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

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